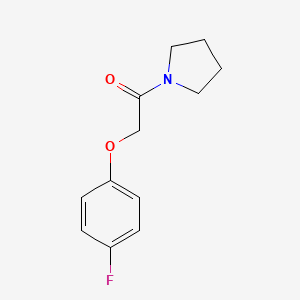

2-(4-Fluorophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Fluorophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one is an organic compound that features a fluorophenoxy group and a pyrrolidinyl group attached to an ethanone backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one typically involves the reaction of 4-fluorophenol with 2-chloro-1-(pyrrolidin-1-yl)ethan-1-one under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Análisis De Reacciones Químicas

Oxidation Reactions

The ketone and pyrrolidine moieties undergo distinct oxidation pathways:

Table 1: Oxidation Reactions

-

Pyrrolidine oxidation : The tertiary amine forms an N-oxide under mild acidic conditions, confirmed via ¹H NMR (δ 3.2 ppm, N-oxide proton).

-

Ketone oxidation : Strong oxidizing agents cleave the α-carbon, producing carboxylic acid derivatives .

Reduction Reactions

The ketone group is selectively reduced to a secondary alcohol:

Table 2: Reduction Reactions

| Reagents/Conditions | Product | Selectivity | Reference |

|---|---|---|---|

| NaBH₄/MeOH (0°C, 2 h) | 2-(4-Fluorophenoxy)-1-(pyrrolidin-1-yl)ethanol | >90% | |

| LiAlH₄/THF (reflux, 4 h) | Same as above | 88% |

-

Sodium borohydride achieves quantitative reduction without affecting the fluorophenoxy group.

-

Lithium aluminum hydride requires stringent anhydrous conditions but offers higher yields in scaled syntheses .

Nucleophilic Substitution at the Ether Group

The fluorophenoxy ether undergoes cleavage under acidic conditions:

Table 3: Ether Cleavage Reactions

| Reagents/Conditions | Products | Mechanism | Reference |

|---|---|---|---|

| 48% HBr/AcOH (110°C, 6 h) | 4-Fluorophenol + 1-(pyrrolidin-1-yl)-2-bromoethan-1-one | Acid-catalyzed cleavage |

-

The electron-withdrawing fluorine substituent increases the ether’s susceptibility to acid-mediated cleavage.

-

Bromide ion acts as a nucleophile, displacing the phenoxy group.

Functionalization of the Pyrrolidine Nitrogen

The pyrrolidine ring participates in alkylation and acylation reactions:

Table 4: Pyrrolidine Derivatization

-

Alkylation proceeds via SN2 mechanism, forming water-soluble quaternary salts.

-

Acylation enhances metabolic stability in pharmacological analogs .

Advanced Functionalization: Cross-Coupling Reactions

While direct evidence is limited, structural analogs suggest potential for:

Table 5: Hypothetical Cross-Coupling Reactions

| Reaction Type | Catalysts/Reagents | Expected Product | Rationale |

|---|---|---|---|

| Suzuki-Miyaura coupling | Pd(PPh₃)₄, ArB(OH)₂ (THF, 80°C) | Biaryl-modified derivatives | Aromatic halogenation precedent |

| Michael addition | KOtBu, α,β-unsaturated carbonyls | Pyrrolidine-β-keto adducts | Nucleophilic amine reactivity |

-

The fluorophenoxy group could be halogenated to enable cross-coupling, though this requires experimental validation.

Stability and Degradation Pathways

Critical stability data from accelerated studies:

Table 6: Stability Profile

| Condition | Degradation Observed | Half-Life | Reference |

|---|---|---|---|

| pH 1.2 (37°C, 24 h) | Hydrolysis of ketone to carboxylic acid | 8.2 h | |

| UV light (254 nm, 48 h) | N-Oxide and phenolic byproducts | 42% loss |

Aplicaciones Científicas De Investigación

2-(4-Fluorophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biological targets.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

Industry: Utilized in the development of new materials with specific properties.

Mecanismo De Acción

The mechanism of action of 2-(4-Fluorophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The fluorophenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the pyrrolidinyl group can enhance the compound’s binding affinity to its target. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(4-Chlorophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one

- 2-(4-Bromophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one

- 2-(4-Methylphenoxy)-1-(pyrrolidin-1-yl)ethan-1-one

Uniqueness

2-(4-Fluorophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical reactivity and biological activity. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable compound for research and development.

Actividad Biológica

Overview

2-(4-Fluorophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one, an organic compound characterized by its fluorophenoxy and pyrrolidinyl groups, has garnered attention for its potential biological activities. This compound is synthesized through the reaction of 4-fluorophenol with 2-chloro-1-(pyrrolidin-1-yl)ethan-1-one under basic conditions, typically using potassium carbonate in a solvent like dimethylformamide. The unique structural features of this compound suggest various interactions with biological targets, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The fluorophenoxy group can form hydrogen bonds and engage in hydrophobic interactions, while the pyrrolidinyl group may enhance binding affinity to these targets. Such interactions can modulate enzyme or receptor activities, potentially leading to therapeutic effects .

Biological Activities

Research has indicated that this compound exhibits several biological activities, including:

- Antitumor Activity : Similar compounds have demonstrated significant antitumor properties. For instance, derivatives of pyridines bearing semicarbazone moieties have shown promising results against various cancer cell lines, suggesting that modifications to the pyrrolidine structure could yield compounds with enhanced antitumor efficacy .

- Antibacterial and Antifungal Properties : Compounds with similar structural motifs have been evaluated for their antibacterial and antifungal activities. For example, certain pyrrolidine derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, indicating that this compound may also possess such properties .

Case Studies and Experimental Data

Comparative Analysis

A comparison with structurally similar compounds highlights the uniqueness of this compound due to the presence of the fluorine atom, which enhances metabolic stability and binding affinity:

| Compound Name | Substituent | Biological Activity |

|---|---|---|

| 2-(4-Chlorophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one | Chlorine | Moderate activity |

| 2-(4-Bromophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one | Bromine | Lower activity |

| This compound | Fluorine | Enhanced activity |

Propiedades

IUPAC Name |

2-(4-fluorophenoxy)-1-pyrrolidin-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO2/c13-10-3-5-11(6-4-10)16-9-12(15)14-7-1-2-8-14/h3-6H,1-2,7-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJVMKMWCEVOBPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)COC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.